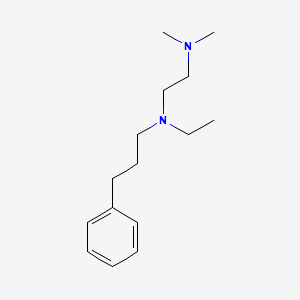

![molecular formula C24H24N4O4S B4614181 2-{3-[(4-isopropylphenoxy)methyl]benzoyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4614181.png)

2-{3-[(4-isopropylphenoxy)methyl]benzoyl}-N-(4-nitrophenyl)hydrazinecarbothioamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related hydrazinecarbothioamide compounds involves various chemical reactions, including the reaction of benzoic acids hydrazides with isothiocyanates, followed by treatment with sodium hydroxide to obtain triazole derivatives. These steps are crucial in building the complex structure of hydrazinecarbothioamides, which may share synthesis pathways with the target compound (Barbuceanu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as various hydrazinecarbothioamides, reveals detailed insights into their chemical composition and structural features. These analyses often involve advanced spectroscopic techniques like 1H-NMR, 13C-NMR, IR, mass spectral studies, and elemental analysis, providing a deep understanding of the compound's molecular architecture (Barbuceanu et al., 2014).

Chemical Reactions and Properties

Hydrazinecarbothioamide compounds participate in various chemical reactions, leading to the formation of different derivatives with unique properties. For instance, reactions with α-halogenated ketones in basic media afford S-alkylated derivatives, showcasing the compound's reactivity and potential for chemical modifications (Barbuceanu et al., 2014).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, including solubility, melting point, and molecular weight, are critical for understanding their behavior in different environments. While specific data on the target compound may not be directly available, related research indicates that these properties are influenced by the compound's molecular structure and substituents (Barbuceanu et al., 2014).

Chemical Properties Analysis

The chemical properties of hydrazinecarbothioamide compounds, such as their reactivity, stability, and antioxidant activity, are of significant interest. For example, certain hydrazinecarbothioamides have shown excellent antioxidant activity, suggesting potential applications in various fields. These properties are determined through experimental studies, including DPPH method for antioxidant activity assessment (Barbuceanu et al., 2014).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of hydrazinecarbothioamide derivatives involves condensation reactions and subsequent complexation with metals such as copper(II) and nickel(II). These compounds exhibit distinct geometries, as evidenced by single-crystal X-ray diffraction methods, showcasing square planar and distorted octahedral geometries for copper(II) and nickel(II) complexes, respectively (Muralisankar et al., 2016). These structural features are crucial for understanding the electronic and spatial characteristics that contribute to their biological activities.

Interaction with DNA/Proteins

The ability of these complexes to bind with calf thymus DNA (CT DNA) and bovine serum albumin (BSA) suggests potential applications in the modulation of biological processes. Notably, DNA cleavage studies demonstrated that the complexes could cleave DNA without external agents, indicating their potential use in therapeutic interventions targeting DNA integrity (Muralisankar et al., 2016).

Bioactivity

Antimicrobial Activity

Compounds derived from hydrazinecarbothioamide have been evaluated for their antimicrobial efficacy. For example, derivatives have shown significant activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Gondhani et al., 2013).

Antioxidant Activity

Hydrazinecarbothioamide derivatives exhibit excellent antioxidant properties, as demonstrated in DPPH assays. These properties suggest their potential utility in combating oxidative stress-related diseases (Barbuceanu et al., 2014).

Anticancer Activity

The in vitro cytotoxicity studies against lung cancer cell lines reveal that certain copper(II) and nickel(II) complexes derived from hydrazinecarbothioamide derivatives possess significant anticancer activity. The lower toxicity towards normal cells further underscores their therapeutic potential (Muralisankar et al., 2016).

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-3-[[3-[(4-propan-2-ylphenoxy)methyl]benzoyl]amino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4S/c1-16(2)18-6-12-22(13-7-18)32-15-17-4-3-5-19(14-17)23(29)26-27-24(33)25-20-8-10-21(11-9-20)28(30)31/h3-14,16H,15H2,1-2H3,(H,26,29)(H2,25,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWBDBJYYLCNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4614099.png)

![4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4614106.png)

![2-[(3-methylbutanoyl)amino]-N-(2-methylphenyl)-4-phenyl-3-thiophenecarboxamide](/img/structure/B4614113.png)

![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4614122.png)

![4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614124.png)

![N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4614132.png)

![N-3-pyridinyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4614135.png)

![4-chloro-N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4614137.png)

![3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4614138.png)

![1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-pyrimidinyl]ethanone](/img/structure/B4614160.png)

![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]cyclobutanecarboxamide](/img/structure/B4614163.png)

![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4614170.png)

![5-bromo-N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B4614175.png)